N-(3-FLUOROPHENYL)-[1,1'-BIPHENYL]-4-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-FLUOROPHENYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a biphenyl structure, which is further substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROPHENYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with a halogenated benzene derivative in the presence of a palladium catalyst and a base.
Sulfonamide Formation: The biphenyl intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification processes such as crystallization and chromatography are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUOROPHENYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of sulfone or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include various substituted biphenyl derivatives.
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
N-(3-FLUOROPHENYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It is used in studies to understand the interactions between sulfonamide compounds and biological targets, such as proteins and enzymes.
Mechanism of Action
The mechanism of action of N-(3-FLUOROPHENYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the biphenyl structure can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLORO-4-FLUOROPHENYL)(1,1’-BIPHENYL)-4-CARBOXAMIDE
- N-[(3-FLUOROPHENYL)METHYL]-[1,1’-BIPHENYL]-3-ACETAMIDE
Uniqueness
N-(3-FLUOROPHENYL)-[1,1’-BIPHENYL]-4-SULFONAMIDE is unique due to the presence of both a fluorophenyl group and a sulfonamide group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the sulfonamide group provides strong binding interactions with biological targets.
Properties
Molecular Formula |
C18H14FNO2S |
---|---|
Molecular Weight |
327.4g/mol |
IUPAC Name |
N-(3-fluorophenyl)-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C18H14FNO2S/c19-16-7-4-8-17(13-16)20-23(21,22)18-11-9-15(10-12-18)14-5-2-1-3-6-14/h1-13,20H |
InChI Key |
HSKHEMGXJUDSBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.